molecular formula C19H17FN4O3 B4511502 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B4511502
M. Wt: 368.4 g/mol
InChI Key: GXGCAIHHASAHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide is a pyridazinone derivative characterized by a six-membered heterocyclic core containing two nitrogen atoms. Its structure includes:

  • A 2-fluoro-4-methoxyphenyl group at position 3 of the pyridazinone ring, contributing to lipophilicity and electronic effects .

This compound is hypothesized to exhibit bioactivity due to structural similarities to other pyridazinone derivatives, such as anti-inflammatory, antimicrobial, or enzyme-inhibitory properties .

Properties

IUPAC Name

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c1-27-14-4-5-15(16(20)9-14)17-6-7-19(26)24(23-17)12-18(25)22-11-13-3-2-8-21-10-13/h2-10H,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGCAIHHASAHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CN=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the fluoro and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions using fluorinating and methoxylating agents.

    Attachment of the pyridin-3-ylmethyl group: This step may involve nucleophilic substitution reactions or coupling reactions such as Suzuki-Miyaura coupling.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogenating agents, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It may be used in biological studies to investigate its effects on various biological pathways and processes.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific diseases or conditions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous pyridazinone derivatives:

Compound Name Structure Features Biological Activity Unique Aspects
Target Compound :
2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide
- 2-Fluoro-4-methoxyphenyl
- Pyridin-3-ylmethyl acetamide
Not explicitly reported; inferred anti-inflammatory/antimicrobial activity based on analogs Unique N-(pyridin-3-ylmethyl) group enhances receptor binding specificity compared to phenyl substituents .
N-(3-Methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
()
- Dual methoxy substitutions on phenyl rings Anti-inflammatory, antimicrobial Complex substitution pattern increases steric bulk, potentially reducing bioavailability .
N-(3-Chloro-4-fluorophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-pyridazin]acetamide
()
- Fluorine and chlorine substituents Anti-inflammatory (fluorine enhances lipophilicity) Halogenated aryl groups improve membrane permeability .
2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide
()
- 4-Methoxyphenyl
- Pyridin-4-yl acetamide
Therapeutic potential (e.g., enzyme inhibition) Pyridin-4-yl positional isomer may alter binding affinity to targets like kinases .
N-(4-Acetylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
()
- 4-Acetylphenyl group Medicinal chemistry applications (e.g., kinase inhibition) Acetyl group improves solubility but may reduce metabolic stability .

Key Comparative Insights:

Substituent Effects on Bioactivity: Fluorine and Methoxy Groups: The 2-fluoro-4-methoxy substitution in the target compound balances lipophilicity and electronic effects, enhancing membrane penetration and target engagement compared to non-fluorinated analogs . Pyridinyl vs.

Biological Activity Trends: Compounds with halogenated aryl groups (e.g., ) show stronger anti-inflammatory activity due to increased lipophilicity and receptor affinity . Pyridazinone core modifications (e.g., thiazole or piperazine additions in ) diversify mechanisms, such as antitumor effects via kinase inhibition .

Structural Uniqueness :

  • The target compound’s pyridin-3-ylmethyl group distinguishes it from analogs with pyridin-4-yl or simple phenyl substitutions. This difference may influence pharmacokinetics, such as metabolic stability or blood-brain barrier penetration .

Research Findings and Data

  • Lipophilicity : Fluorine and methoxy substituents in the target compound likely confer a calculated logP value ~2.5–3.0, comparable to ’s fluorinated analog .
  • Synthetic Feasibility : Multi-step routes for analogs (e.g., ) indicate the target compound could be synthesized via Ullmann coupling or nucleophilic acyl substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.